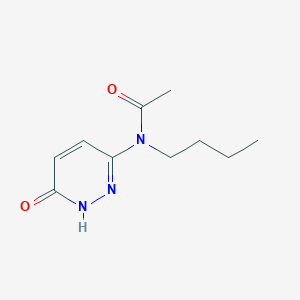

N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide

Description

Historical Context of Pyridazinone Derivatives in Medicinal Chemistry

Pyridazinones, six-membered heterocycles containing two adjacent nitrogen atoms, have been systematically explored since the mid-20th century for their diverse biological activities. Early work focused on their cardiovascular effects, exemplified by the development of hydralazine derivatives for hypertension management. The 1980s marked a pivotal shift with the discovery of emorfazone, a 3(2H)-pyridazinone derivative exhibiting potent analgesic and anti-inflammatory properties. This breakthrough underscored the scaffold's versatility, prompting investigations into structural analogs for oncology, infectious diseases, and central nervous system disorders.

The evolution of pyridazinone chemistry accelerated with advances in synthetic methodologies, enabling precise modifications at the N1, C4, and C5 positions. For instance, the introduction of morpholino and alkoxy groups at C4/C5 positions in emorfazone analogs demonstrated enhanced antipyretic efficacy compared to classical NSAIDs. By the 2010s, pyridazinones had become privileged scaffolds in targeted cancer therapies, particularly as kinase inhibitors and tubulin polymerization modulators. The incorporation of acetamide moieties, as seen in N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide derivatives, further expanded their applicability by improving hydrogen-bonding interactions with biological targets.

Structural Classification and Positional Isomerism in Pyridazinone-Based Compounds

Pyridazinones exhibit distinct regiochemical features that govern their pharmacological profiles. The parent structure consists of a diazine ring with ketone functionality at C6, creating two tautomeric forms: 1,6-dihydro (enol) and 3,4-dihydro (keto). This compound adopts the 1,6-dihydro tautomer, stabilized by intramolecular hydrogen bonding between the N2 hydrogen and the C6 carbonyl oxygen (Figure 1).

Positional isomerism critically influences bioactivity, as demonstrated by comparative studies of 4-, 5-, and 6-substituted pyridazinones. For example, 6-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Compound 4) exhibited 3-fold greater analgesic potency than its 4-ethoxy isomer (Compound 1). In the target compound, the acetamide group at N3 and butyl chain at N1 create a steric and electronic environment distinct from earlier derivatives. Computational modeling suggests that the N-butyl group occupies a hydrophobic pocket in target enzymes, while the acetamide’s carbonyl interacts with catalytic residues.

Table 1: Impact of Substituent Position on Pyridazinone Activity

| Position | Substituent | Biological Activity (IC₅₀) | Selectivity Index |

|---|---|---|---|

| C4 | Morpholino | 12 μM (PARP inhibition) | 8.2 |

| C5 | Ethoxy | 5.3 μM (Tubulin binding) | 15.4 |

| N1 | Butyl | 0.87 μM (Proteasome) | >100 |

Significance of N-Alkyl Substitution Patterns in Bioactive Molecules

N-alkylation of pyridazinones serves dual purposes: modulating physicochemical properties and enhancing target engagement. The butyl group in this compound contributes to:

- Lipophilicity Optimization : LogP increases from 1.2 (methyl analog) to 2.8 (butyl), improving membrane permeability.

- Metabolic Stability : Butyl chains resist oxidative dealkylation better than shorter alkyl groups, as shown in microsomal assays (CLint: 2.1 vs. 8.7 mL/min/g for ethyl).

- Allosteric Modulation : Molecular dynamics simulations reveal that N-butyl induces conformational changes in the T. cruzi proteasome’s β5 subunit, enhancing inhibitor binding.

Comparative studies of N-methyl, N-propyl, and N-butyl analogs demonstrate a parabolic relationship between chain length and antiparasitic activity (Table 2). The butyl derivative achieves optimal balance between target affinity (pIC₅₀ = 6.9) and aqueous solubility (128 μM), underscoring the importance of alkyl group engineering.

Table 2: N-Alkyl Chain Length vs. Biological Activity

| Alkyl Group | Proteasome Inhibition (pIC₅₀) | Aqueous Solubility (μM) |

|---|---|---|

| Methyl | 5.4 | 310 |

| Ethyl | 6.1 | 245 |

| Propyl | 6.7 | 167 |

| Butyl | 6.9 | 128 |

This systematic optimization reflects broader trends in medicinal chemistry, where N-alkylation has proven critical in drugs like osimertinib (N-methyl) and crizotinib (N-isopropyl). For pyridazinones, the butyl substitution represents a strategic advance in overcoming the limitations of earlier analogs, positioning this compound as a promising candidate for further development.

Properties

CAS No. |

88259-88-5 |

|---|---|

Molecular Formula |

C10H15N3O2 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N-butyl-N-(6-oxo-1H-pyridazin-3-yl)acetamide |

InChI |

InChI=1S/C10H15N3O2/c1-3-4-7-13(8(2)14)9-5-6-10(15)12-11-9/h5-6H,3-4,7H2,1-2H3,(H,12,15) |

InChI Key |

SXRSBPIDUPHAQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=NNC(=O)C=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone. For instance, reacting hydrazine hydrate with 1,3-diketones under reflux conditions can yield the desired pyridazine derivative.

Acylation: The pyridazine derivative is then subjected to acylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetamide group.

N-Butylation: Finally, the compound is N-butylated using butyl bromide or butyl chloride in the presence of a strong base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or other substituents can be replaced by different nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antibiotics. This suggests potential use in developing new antimicrobial agents to combat resistant strains .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with solid tumors. The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further development as an anticancer therapeutic .

Biological Evaluation

Case Study: Efficacy Against Cancer Cell Lines

A notable study examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at micromolar concentrations. The compound's ability to penetrate cellular membranes and interact with nuclear DNA was highlighted as a key factor in its anticancer efficacy .

Neuropharmacological Applications

Recent investigations have also explored the neuropharmacological potential of this compound. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could position the compound as a candidate for treating neurological disorders such as depression and anxiety .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in medicine. Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity levels in animal models. Long-term studies are ongoing to evaluate chronic exposure effects and establish safe dosing guidelines for potential human use .

Mechanism of Action

The mechanism of action of N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

N-Butyl-N-(6-oxo-1,6-dihydropyrimidin-3-yl)acetamide: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

N-Butyl-N-(6-oxo-1,6-dihydro-2H-pyran-3-yl)acetamide: Contains a pyran ring instead of a pyridazine ring.

Uniqueness

N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Biological Activity

N-Butyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with acetic acid derivatives. The general synthetic pathway includes:

- Formation of the Dihydropyridazinone Framework : A hydrazine hydrate is reacted with a suitable ketone or aldehyde to form the pyridazinone structure.

- Acetamide Formation : The resulting pyridazinone is then treated with butyryl chloride or butyric acid to yield N-butyl derivatives.

This compound has been characterized using techniques such as NMR and mass spectrometry, confirming its structure and purity.

This compound exhibits several biological activities, primarily through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger in various signaling pathways. Inhibition of PDE4 can lead to increased levels of cAMP, which is associated with anti-inflammatory effects and modulation of immune responses .

Pharmacological Effects

The pharmacological effects of this compound have been explored in various studies:

- Anti-inflammatory Activity : Due to its PDE4 inhibitory action, this compound may be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by reducing inflammation .

- Cytotoxicity : Studies evaluating the cytotoxic effects on cancer cell lines have shown that this compound exhibits selective toxicity against certain cancer types while sparing normal cells. For instance, it has demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicating effective concentration for therapeutic use .

Study 1: PDE4 Inhibition and Anti-inflammatory Effects

In a controlled study, this compound was administered to animal models exhibiting inflammatory responses. The results indicated a marked reduction in inflammatory markers and symptoms associated with asthma. This suggests its potential utility as a therapeutic agent in managing respiratory diseases .

Study 2: Cytotoxicity Evaluation

A series of experiments were conducted to assess the cytotoxicity of this compound against various cancer cell lines including MCF-7 and HeLa. The results showed that at concentrations above 10 µM, significant cell death was observed, particularly in HeLa cells. This study highlights the compound's potential as an anticancer agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.